molecular formula C7H10N4O B7637132 1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone

1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone

Cat. No. B7637132
M. Wt: 166.18 g/mol
InChI Key: DMBVTVFWDMDLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a pyrazine ring.

Mechanism of Action

The mechanism of action of 1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins in the target organism. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of various enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone has been found to have several biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of various microorganisms such as bacteria and fungi. In addition, it has been found to possess antioxidant properties and can scavenge free radicals. In vivo studies have shown that it can reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone in lab experiments is its versatility. It can be used in various assays to study its antimicrobial, antifungal, anticancer, and antioxidant properties. However, one of the main limitations is its solubility. It is poorly soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the study of its potential as a therapeutic agent for the treatment of various diseases. In addition, further studies are needed to understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of 1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction between 2,6-dichloropyrazine and 5-aminotetrazole in the presence of a base such as sodium hydride. Another method involves the reaction between 2,6-dichloropyrazine and 5-aminotetrazole in the presence of a copper catalyst.

Scientific Research Applications

1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone has been extensively studied for its potential applications in various fields. In the field of medicine, it has been found to possess antimicrobial, antifungal, and anticancer properties. In addition, it has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, it has been found to possess herbicidal and insecticidal properties.

properties

IUPAC Name

1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-6(12)10-2-3-11-7(4-10)8-5-9-11/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBVTVFWDMDLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C(=NC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone

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